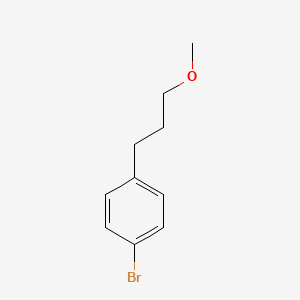

1-Bromo-4-(3-methoxypropyl)-benzene

Description

Chemical Identity and Nomenclature

Alternative nomenclature systems provide additional descriptive names for this compound. The International Union of Pure and Applied Chemistry systematic naming conventions would recognize this structure as 1-bromo-4-(3-methoxypropyl)benzene, emphasizing the positional relationships between functional groups. Chemical databases also reference this compound using variations such as "Benzene,1-bromo-4-(3-methoxypropyl)-" to maintain consistency with established naming protocols.

The Simplified Molecular Input Line Entry System representation "COCCCc1ccc(cc1)Br" provides a linear notation that encodes the complete structural information. This notation system facilitates computational analysis and database searching by representing the molecular connectivity in a standardized format. The International Chemical Identifier system generates the unique key "GBJQVGFSICZULQ-UHFFFAOYSA-N" for this compound, ensuring unambiguous identification across global chemical databases.

Structural Characterization and Molecular Properties

The molecular architecture of 1-Bromo-4-(3-methoxypropyl)-benzene exhibits a calculated molecular weight of 229.12 grams per mole, establishing its position as a medium-sized organic molecule suitable for various synthetic applications. The compound demonstrates a logarithmic partition coefficient value of 3.028, indicating moderate lipophilicity that influences its solubility characteristics and potential biological interactions. This partition coefficient suggests favorable properties for organic synthesis while maintaining reasonable handling characteristics.

Topological analysis reveals a polar surface area of 9.23 square angstroms, reflecting the limited polar character contributed primarily by the methoxy functional group. The molecular complexity index reaches 108, indicating moderate structural intricacy that balances synthetic accessibility with functional utility. Hydrogen bonding analysis demonstrates zero hydrogen bond donors and one hydrogen bond acceptor, with the methoxy oxygen serving as the sole acceptor site.

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 229.12 | g/mol |

| Molecular Formula | C₁₀H₁₃BrO | - |

| Logarithmic Partition Coefficient | 3.028 | - |

| Topological Polar Surface Area | 9.23 | Ų |

| Complexity Index | 108 | - |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 1 | - |

The structural framework consists of a benzene ring substituted with a bromine atom at the para position relative to a three-carbon propyl chain terminated with a methoxy group. This arrangement creates a linear extension from the aromatic core, with the methoxy group providing both electronic and steric influences on the overall molecular behavior. The propyl linker maintains flexibility while positioning the methoxy group at an optimal distance from the aromatic system.

Position in Halogenated Aromatic Chemistry

Within the extensive catalog of halogenated aromatic compounds, this compound occupies a distinctive position as a functionalized bromobenzene derivative. The compound shares structural similarities with related molecules such as 1-Bromo-4-methoxybenzene, which exhibits different physical properties including a density of 1.494 grams per milliliter and a boiling point of 223 degrees Celsius. However, the extended propyl chain in the target compound significantly alters its chemical behavior and synthetic utility.

Comparative analysis with structurally related compounds reveals important distinctions. The compound 1-(3-Bromopropyl)-4-methoxybenzene, bearing Chemical Abstracts Service number 57293-19-3, presents an isomeric arrangement where the bromine atom is positioned on the propyl chain rather than the aromatic ring. This positional difference dramatically influences reactivity patterns and synthetic applications, with the aromatic bromine in the target compound providing enhanced electrophilic characteristics suitable for cross-coupling reactions.

The broader family of brominated aromatic compounds includes molecules such as 1-Bromo-4-(3-bromopropyl)benzene, which contains two bromine atoms and demonstrates a molecular weight of 277.98 grams per mole. Such dibrominated compounds exhibit increased reactivity but reduced selectivity compared to monobrominated derivatives. The presence of the methoxy group in the target compound provides electronic activation of the aromatic ring while maintaining synthetic selectivity.

Modern synthetic chemistry increasingly relies on brominated aromatics for palladium-catalyzed cross-coupling reactions, where the bromine atom serves as an excellent leaving group. The compound under study represents an optimized balance between reactivity and stability, making it particularly valuable for complex synthetic transformations. Research literature demonstrates the utility of similar brominated aromatic compounds in nickel-catalyzed diversification reactions, highlighting the continued importance of this chemical class.

Historical Context and Development

The development of brominated aromatic compounds traces its origins to early organic chemistry research, where halogenation reactions provided crucial tools for structural modification and functional group installation. Historical synthesis methods for compounds similar to this compound typically involved direct bromination of aromatic precursors or alkylation of brominated benzene derivatives. These classical approaches established fundamental principles that continue to influence contemporary synthetic strategies.

The evolution of synthetic methodologies has significantly enhanced access to specialized brominated aromatics. Modern approaches often employ transition metal-catalyzed reactions to construct complex molecular architectures with high precision and selectivity. Research conducted on related phosphonium salt intermediates demonstrates the sophisticated synthetic pathways now available for accessing brominated aromatic compounds. These methodological advances have expanded the utility of brominated aromatics beyond simple substitution reactions to include complex cascade transformations.

Contemporary chemical suppliers maintain extensive inventories of brominated aromatic compounds, reflecting their continued importance in synthetic chemistry. The commercial availability of this compound through specialized chemical vendors indicates sustained demand from research institutions and pharmaceutical companies. Pricing structures for related compounds suggest that synthetic accessibility and market demand influence the economic viability of these specialized molecules.

Properties

IUPAC Name |

1-bromo-4-(3-methoxypropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-12-8-2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJQVGFSICZULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-(4-bromophenyl)propan-1-ol + SOCl2 | DMF, 0–20 °C, 19 h | 1-bromo-4-(3-chloropropyl)benzene | 99 |

| 2 | 1-bromo-4-(3-chloropropyl)benzene + NaOCH3 | Heating, solvent (e.g., MeOH) | 1-bromo-4-(3-methoxypropyl)benzene | Variable |

This method benefits from well-established reaction conditions and high selectivity.

Preparation via Nucleophilic Substitution on 4-Bromo-2-nitrobenzene Derivatives

Another advanced synthetic route involves:

- Starting from 2-nitro-4-bromofluorobenzene, which is reacted with gamma-amino butyric acid or similar nucleophiles to introduce an aminoalkyl side chain.

- Subsequent reduction and functional group transformations lead to the methoxypropyl-substituted bromoarene.

- This multi-step synthesis is more complex but allows for structural variation and incorporation of other functional groups.

Analytical Data Supporting Preparation

Spectroscopic data confirm the structure and purity of 1-bromo-4-(3-methoxypropyl)benzene:

| Technique | Data (Typical) |

|---|---|

| 1H NMR | Aromatic protons: δ 7.0–7.5 ppm (multiplet, 4H) |

| OCH3 protons: δ ~3.3–3.8 ppm (singlet or triplet) | |

| Alkyl chain protons: δ 1.5–3.5 ppm | |

| 13C NMR | Aromatic carbons: δ 120–140 ppm |

| OCH3 carbon: δ ~55 ppm | |

| Alkyl chain carbons: δ 30–70 ppm | |

| HRMS (ESI-TOF) | Molecular ion peaks matching C10H13BrO (M+H)+ |

These data align with literature reports for similar compounds.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination of 4-(3-methoxypropyl)benzene | 4-(3-methoxypropyl)benzene | Br2 or NBS, controlled temperature | Direct, high regioselectivity | Requires pre-synthesized side chain |

| Alkylation via Chloropropyl Intermediate | 3-(4-bromophenyl)propan-1-ol | SOCl2 in DMF; then nucleophilic substitution with NaOCH3 | High yield, well-established | Multi-step, requires halide intermediate |

| Multi-step from Nitrobenzene Derivatives | 2-nitro-4-bromofluorobenzene | Nucleophilic substitution, reduction steps | Allows functional group diversity | More complex, longer synthesis |

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(3-methoxypropyl)-benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Oxidation: The methoxy-propyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form 4-(3-methoxy-propyl)-benzene using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: 4-(3-methoxy-propyl)-phenol, 4-(3-methoxy-propyl)-benzonitrile.

Oxidation: 4-(3-methoxy-propyl)-benzaldehyde, 4-(3-methoxy-propyl)-benzoic acid.

Reduction: 4-(3-methoxy-propyl)-benzene.

Scientific Research Applications

Scientific Research Applications

1-Bromo-4-(3-methoxypropyl)-benzene is utilized in several scientific domains, including organic chemistry, medicinal chemistry, and materials science. Below are some notable applications:

Synthesis of Pharmaceutical Compounds

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its bromine substituent allows for nucleophilic substitution reactions, facilitating the introduction of different functional groups. This property is particularly useful in the development of drugs targeting specific biological pathways.

Materials Science

In materials science, this compound is employed in the fabrication of polymers and resins. Its ability to participate in polymerization reactions makes it valuable for producing specialty materials with tailored properties.

Organic Synthesis and Catalysis

This compound is also used in organic synthesis as a reagent for various transformations. It can be involved in cross-coupling reactions such as Suzuki or Heck reactions, which are essential for constructing complex organic molecules.

Biological Studies

Research has indicated that derivatives of this compound exhibit biological activity, making them candidates for further investigation in drug discovery. For instance, studies have explored their potential as anti-inflammatory or antimicrobial agents.

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a precursor in synthesizing novel anticancer agents. The research demonstrated that modifying the methoxypropyl group could enhance the efficacy and selectivity of the resulting compounds against cancer cell lines.

Case Study 2: Development of Functional Polymers

In materials science, researchers investigated the polymerization behavior of this compound to create functional polymers with specific thermal and mechanical properties. The study found that varying the polymerization conditions led to significant differences in material performance, showcasing the compound's versatility.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(3-methoxypropyl)-benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the bromine atom. This makes the ring more susceptible to nucleophilic attack. The methoxy-propyl group can also participate in reactions through its oxygen atom, which can act as a nucleophile or an electrophile depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propyl Chain

1-Bromo-4-((3-methoxypropyl)sulfonyl)benzene

- Structure : The propyl chain includes a sulfonyl (-SO2) group instead of a simple methoxy.

- Properties : The sulfonyl group is strongly electron-withdrawing, reducing electron density on the benzene ring compared to the methoxypropyl analog. This alters reactivity in electrophilic substitution and cross-coupling reactions.

- Molecular Formula : C10H13BrO3S (vs. C10H13BrO for the target compound) .

- Applications : Likely used in sulfonation reactions or as a directing group in catalysis.

1-Bromo-4-(3-bromopropyl)benzene

- Structure : Features a bromine atom on the propyl chain (CAS 90562-10-0).

- Reactivity : The additional bromine enhances susceptibility to nucleophilic substitution (e.g., in alkylation or elimination reactions).

- Similarity Score : 0.91 compared to the target compound, indicating structural proximity .

1-Bromo-4-(2-fluoropropyl)benzene (F5)

Variations on the Benzene Ring

1-Bromo-3-(methylsulfonyl)benzene

- Structure : A methylsulfonyl group replaces the methoxypropyl chain.

- Electronic Impact : The -SO2CH3 group significantly withdraws electrons, making the ring less reactive toward electrophiles.

- Similarity Score : 0.98, indicating high structural resemblance except for the substituent .

1-Bromo-4-(trans-4-n-propylcyclohexyl)benzene

- Structure : Incorporates a bulky trans-4-n-propylcyclohexyl group.

- Applications : Used in liquid crystal synthesis due to its rigid cyclohexane ring, which enhances thermal stability .

- Physical Properties : Melting point of 47.9°C (DSC), higher than typical alkyl-substituted bromobenzenes .

1-(3-Bromopropyl)-4-methylbenzene

Functional Group Additions or Modifications

1-Bromo-4-(difluoromethoxy)benzene

- Structure : Difluoromethoxy (-OCF2H) replaces methoxypropyl.

- Reactivity : Participates in Pd-catalyzed arylations with heteroarenes (e.g., imidazoles, thiazoles) with yields up to 93% .

- Comparison : The -OCF2H group is more electron-withdrawing than -OCH3, directing cross-couplings to specific positions.

1-Bromo-4-(3-((5-phenylpent-4-yn-1-yl)oxy)propyl)benzene

Research Findings and Trends

- Cross-Coupling Efficiency : Methoxypropyl-substituted bromobenzenes exhibit moderate reactivity in Suzuki-Miyaura couplings due to balanced electronic effects. In contrast, electron-withdrawing groups (e.g., -SO2, -CF3) require optimized conditions for effective coupling .

- Thermal Stability : Bulky substituents like cyclohexyl groups enhance melting points, critical for liquid crystal applications .

- Synthetic Yields : Modifications to the propyl chain (e.g., alkynes, halides) often result in lower yields (e.g., 34% for phenylacetylene derivatives) compared to simpler analogs .

Biological Activity

1-Bromo-4-(3-methoxypropyl)-benzene, a brominated aromatic compound, has garnered interest in various fields of research due to its potential biological activities. This article explores the biochemical properties, mechanisms of action, and relevant findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bromine atom attached to a benzene ring, with a methoxypropyl side chain. This unique structure may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be summarized in the following areas:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.

- Cytotoxic Effects : Research indicates potential cytotoxic effects in certain cancer cell lines, which could be harnessed for therapeutic purposes.

- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.

This compound likely exerts its biological effects through several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in critical metabolic pathways, thereby affecting cellular processes.

- Cell Signaling Modulation : It can influence cell signaling pathways, potentially leading to altered gene expression and changes in cell behavior.

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound showed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

- Cytotoxicity in Cancer Cells : In vitro assays on human breast cancer cells (MCF-7) indicated that exposure to varying concentrations (10-100 µM) of the compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

Comparative Analysis

A comparative analysis of this compound with structurally similar compounds revealed distinct differences in biological activity:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Brominated aromatic with methoxy group | Antimicrobial, cytotoxic | Unique side chain influences |

| 1-Bromo-4-fluorobenzene | Bromine and fluorine substituents | Moderate cytotoxicity | Fluorine enhances lipophilicity |

| 1-Bromo-4-nitrobenzene | Nitro group addition | High cytotoxicity | Nitro group increases reactivity |

Toxicological Profile

Toxicological assessments have indicated that this compound possesses moderate toxicity. Acute toxicity studies suggest an LD50 value greater than 2000 mg/kg in animal models, indicating a relatively safe profile at lower doses.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 1-Bromo-4-(3-methoxypropyl)-benzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves introducing the 3-methoxypropyl group to a brominated benzene derivative. One approach is a Pd-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) using a boronic ester of 3-methoxypropane and 1-bromo-4-iodobenzene. Reaction conditions (e.g., temperature, solvent, catalyst loading) critically affect yield: higher temperatures (80–100°C) in THF with Pd(PPh₃)₄ improve coupling efficiency. Alternatively, alkylation via Grignard reagents (e.g., 3-methoxypropylmagnesium bromide) reacting with 1-bromo-4-bromobenzene under anhydrous conditions can be employed, though steric hindrance may reduce yields .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Peaks at δ 1.8–2.1 ppm (methylene protons of the propyl chain), δ 3.3–3.5 ppm (methoxy group), and δ 7.2–7.5 ppm (aromatic protons). The para-substitution pattern splits aromatic protons into a doublet (J ≈ 8 Hz).

- ¹³C NMR : Distinct signals for the methoxy carbon (~55 ppm) and bromine-substituted aromatic carbon (~120 ppm).

- GC-MS : Molecular ion peak at m/z 228 (C₁₀H₁₃BrO⁺) and fragmentation patterns confirm the substituents.

- IR : Stretching vibrations for C-Br (~600 cm⁻¹) and C-O (~1100 cm⁻¹) .

Q. How can researchers optimize purification of this compound from byproducts?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate 9:1) effectively separates the product from unreacted starting materials. For large-scale purification, distillation under reduced pressure (boiling point ~240–250°C at 1 atm) is preferred. Recrystallization in ethanol/water mixtures (1:3) yields high-purity crystals, with monitoring via TLC (Rf ≈ 0.5 in hexane) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methoxypropyl group influence cross-coupling reactivity of this compound?

- Methodological Answer : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic aromatic substitution. In Suzuki-Miyaura couplings , steric hindrance from the propyl chain slows transmetallation steps, requiring bulky ligands (e.g., SPhos) to enhance catalytic activity. DFT calculations show the methoxy group’s +M effect lowers the LUMO energy of the aryl bromide, facilitating oxidative addition to Pd(0) .

Q. What strategies resolve regioselectivity challenges when synthesizing derivatives from this compound?

- Methodological Answer : To avoid competing meta-substitution, directed ortho-metalation (DoM) using LiTMP (lithium tetramethylpiperidide) at −78°C directs functionalization to the ortho position relative to the bromine. Alternatively, protecting the methoxy group as a TMS ether minimizes its directing effects, enabling para-selective halogenation .

Q. How can computational modeling predict reaction pathways for functionalizing this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for cross-coupling reactions, identifying energy barriers for Pd insertion and reductive elimination. Solvent effects (e.g., polarizable continuum models for THF) refine predictions of activation energies. For photochemical reactions, TD-DFT calculates excited-state behavior .

Q. What analytical approaches reconcile conflicting spectral data for this compound in literature?

- Methodological Answer : 2D NMR techniques (HSQC, HMBC) resolve overlapping signals by correlating ¹H-¹³C couplings. X-ray crystallography definitively confirms molecular geometry. For trace impurities, high-resolution mass spectrometry (HRMS) distinguishes isotopic patterns of byproducts (e.g., debrominated species) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.